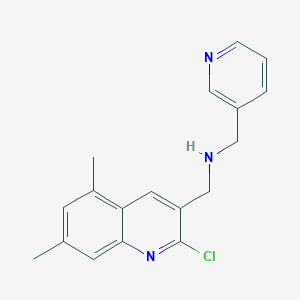

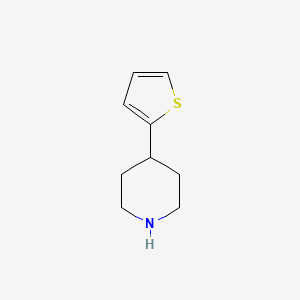

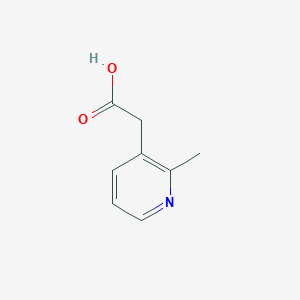

1-ethyl-1H-pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-ethyl-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The papers provided focus on various pyrazole derivatives, their synthesis, structural characterization, and potential biological activities, which can offer insights into the properties and reactivity of "1-ethyl-1H-pyrazole-3-carbohydrazide" .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers high yields and reduced reaction times . Another method described is the 3+2 annulation method for the direct synthesis of substituted pyrazole, using a Knoevenagel approach followed by cyclocondensation . Additionally, a general method for synthesizing 1-acyl-3-hydroxy-1H-pyrazoles involves a migration of an acyl group, starting from oxazolone and hydrazides . These methods provide a foundation for understanding the potential synthetic routes that could be applied to "1-ethyl-1H-pyrazole-3-carbohydrazide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies, which provide detailed information on the arrangement of atoms within the crystal lattice . The dihedral angles and intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability of the crystal structure . The geometries of isomers and transition states can be optimized using computational methods like DFT, which also helps in understanding the electronic properties of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with chloroformate to produce hydrazides with potential biological activities . They can also react with hydrazine hydrate to form carbohydrazides, which can further react with aromatic aldehydes to yield substituted pyrazole hydrazones . These reactions are important for the functionalization of the pyrazole core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Computational studies, including HOMO/LUMO, MEP, and Mulliken population analysis, provide insights into the electronic properties, which are relevant for understanding the reactivity and potential biological activities of the compounds .

Wissenschaftliche Forschungsanwendungen

-

Pharmacological Research

- Summary of Application: Pyrazole derivatives, including 1-ethyl-1H-pyrazole-3-carbohydrazide, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

- Results or Outcomes: The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

-

Biochemical Research

-

Antibacterial Research

-

Proteomics Research

-

Synthesis of Guanidylated Hollow Fiber Membranes

-

Anticancer Research

-

Chemical Research

-

Synthesis of Bis-guanidinium-Cholesterol Derivatives

-

Antifungal Research

Eigenschaften

IUPAC Name |

1-ethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKYJZRFJOKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599105 |

Source

|

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-3-carbohydrazide | |

CAS RN |

1006334-35-5 |

Source

|

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1320156.png)